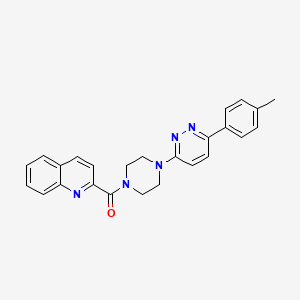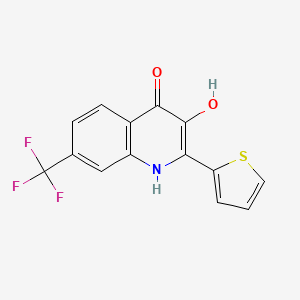
3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinolinone derivatives. It has been extensively studied for its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Photoelectricity
A novel 8-hydroxyquinoline derivative ligand containing a thiophene group and its corresponding zinc complex were synthesized. This complex exhibited yellow light emission when used in organic light-emitting diodes (OLEDs), highlighting its potential application in photoelectric devices (Tang Yin-min et al., 2014).
Novel Synthesis Approaches
An eco-friendly protocol for synthesizing novel derivatives involving 4-hydroxy-1-methylquinolin-2(1H)-one demonstrates the compound's versatility in generating environmentally benign products with potential for diverse applications (Maruti B. Yadav et al., 2020).
Magnetic and Luminescence Properties
Dinuclear Dy(III) complexes synthesized using different β-diketonate coligands exhibit varying magnetic relaxation behaviors, indicating the impact of chemical environments on magnetic properties. Such complexes could find applications in magnetic storage and quantum computing (Wen-Min Wang et al., 2016).
Photophysical and Theoretical Studies
The synthesis of dihydroquinazolinone derivatives showed significant changes in photophysical properties depending on solvent polarity, offering insights into their application in photophysical studies and the design of fluorescent materials (M. Pannipara et al., 2017).
Charge Transfer Materials
Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives aimed at improving charge transfer properties suggest potential applications in organic electronics, such as in OLEDs and solar cells (A. Irfan, 2014).
Antibacterial Activity
The synthesis and evaluation of certain quinazolin-4-one derivatives exhibited significant antibacterial activity, highlighting their potential as leads for developing new antimicrobial agents (Osarodion Peter Osarumwense, 2022).
Electroluminescent Materials
Amorphous 2,3-disubstituted thiophenes containing peripheral triarylamine moieties have been synthesized and characterized for their electroluminescent properties, indicating their utility in light-emitting devices (Y. Su et al., 2002).
Eigenschaften
IUPAC Name |
3-hydroxy-2-thiophen-2-yl-7-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2S/c15-14(16,17)7-3-4-8-9(6-7)18-11(13(20)12(8)19)10-2-1-5-21-10/h1-6,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBOFCBKNISZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=O)C3=C(N2)C=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

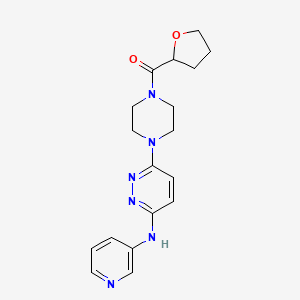
![3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2859057.png)

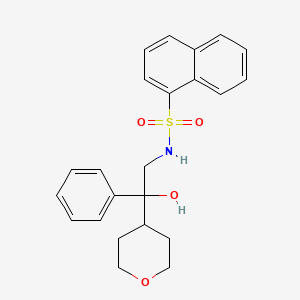

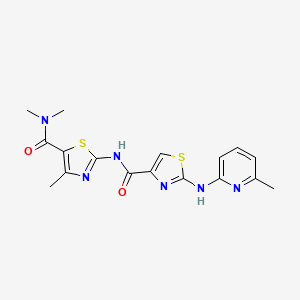
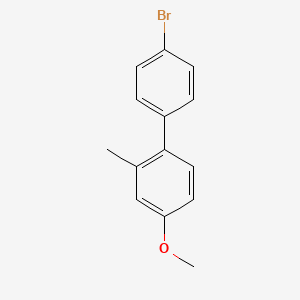
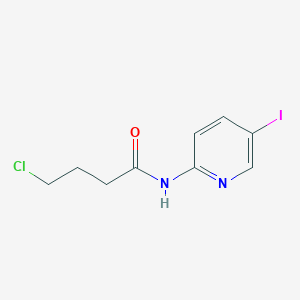
![7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2859071.png)
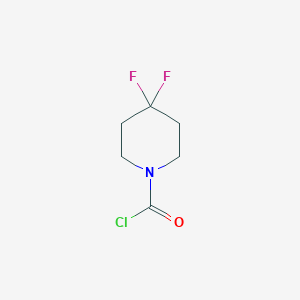

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)
